Cas no 332907-07-0 (2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide)

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a benzyl group and a sulfanylacetamide moiety linked to a 4-ethoxyphenylamine. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly due to the oxadiazole scaffold's known bioactivity. The compound's design combines electron-rich aromatic systems with a flexible thioether-acetamide linker, which may enhance binding interactions in target applications. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for developing novel pharmacophores or functional materials. The presence of both lipophilic (benzyl, ethoxyphenyl) and polar (oxadiazole, amide) groups suggests balanced solubility properties for formulation studies.
2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide structure
332907-07-0 structure
Product name:2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide
CAS No:332907-07-0
MF:C19H19N3O3S
MW:369.43746304512
CID:3071862
PubChem ID:1125208

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide
    • AG-690/40696468
    • 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
    • 332907-07-0
    • STL263942
    • 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
    • AKOS000580172
    • N-[4-(ethyloxy)phenyl]-2-{[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
    • MDL: MFCD02738247
    • Inchi: InChI=1S/C19H19N3O3S/c1-2-24-16-10-8-15(9-11-16)20-17(23)13-26-19-22-21-18(25-19)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23)
    • InChI Key: HYXFICQJDOJCNR-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(CC3=CC=CC=C3)O2

Computed Properties

  • Exact Mass: 369.11471265Da
  • Monoisotopic Mass: 369.11471265Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103Ų
  • XLogP3: 3.8

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM517859-1g
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
332907-07-0 97%
1g
$291 2023-02-17

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide Related Literature

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk